molecular formula C23H25N3O3S B2560652 1-[3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE CAS No. 897624-43-0

1-[3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B2560652
CAS No.: 897624-43-0
M. Wt: 423.53
InChI Key: HSEKBGQVQVVLIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the quinoline moiety, along with the piperidine and sulfonyl groups, makes this compound particularly interesting for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of anthranilic acid derivatives with suitable reagents to form the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce reduced quinoline derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE is unique due to the combination of its quinoline, piperidine, and sulfonyl moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

1-[3-(3,4-dimethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-15-7-8-18(13-16(15)2)30(28,29)21-14-25-20-6-4-3-5-19(20)22(21)26-11-9-17(10-12-26)23(24)27/h3-8,13-14,17H,9-12H2,1-2H3,(H2,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEKBGQVQVVLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCC(CC4)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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